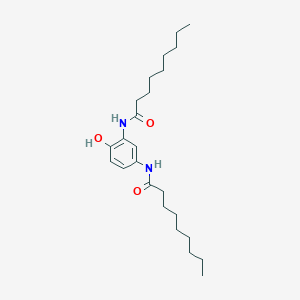
N,N'-(4-Hydroxy-1,3-phenylene)dinonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide: is an organic compound characterized by the presence of two nonanamide groups attached to a 4-hydroxy-1,3-phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide typically involves the reaction of 4-hydroxy-1,3-phenylenediamine with nonanoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction efficiency.
Industrial Production Methods: Industrial production of N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the amide groups can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
- N,N’-(4-Hydroxy-1,3-phenylene)dibenzenesulfonamide
- N,N’-(4-Hydroxy-1,3-phenylene)diacetamide
Comparison: N,N’-(4-Hydroxy-1,3-phenylene)dinonanamide is unique due to the presence of long nonanamide chains, which can influence its solubility, reactivity, and interaction with biological systems. In contrast, compounds like N,N’-(4-Hydroxy-1,3-phenylene)dibenzenesulfonamide have different substituents that can alter their chemical and physical properties, leading to distinct applications and mechanisms of action.
Properties
CAS No. |
110388-45-9 |
|---|---|
Molecular Formula |
C24H40N2O3 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
N-[4-hydroxy-3-(nonanoylamino)phenyl]nonanamide |
InChI |
InChI=1S/C24H40N2O3/c1-3-5-7-9-11-13-15-23(28)25-20-17-18-22(27)21(19-20)26-24(29)16-14-12-10-8-6-4-2/h17-19,27H,3-16H2,1-2H3,(H,25,28)(H,26,29) |
InChI Key |
GVOWYFJRDZPSHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC(=C(C=C1)O)NC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


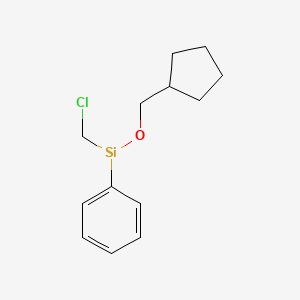
![2-[(E)-(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14326522.png)
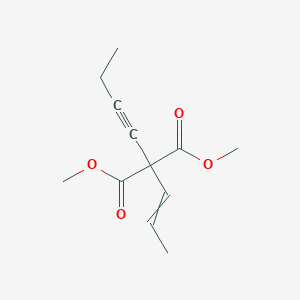
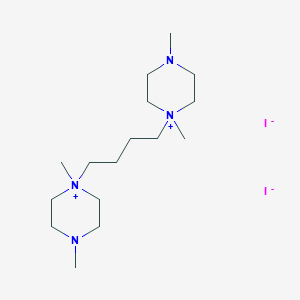
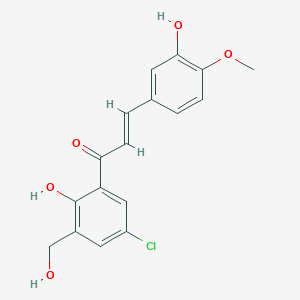
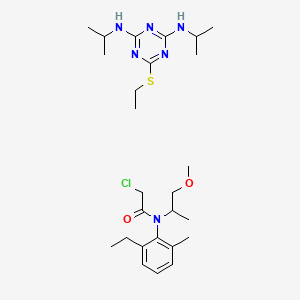
![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)

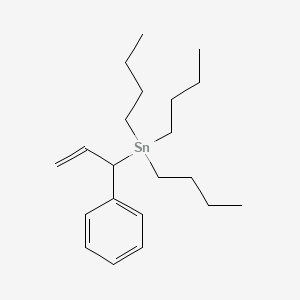
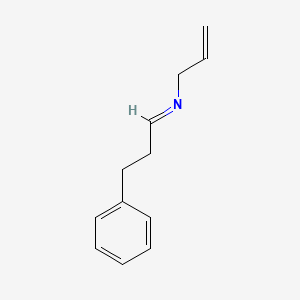
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
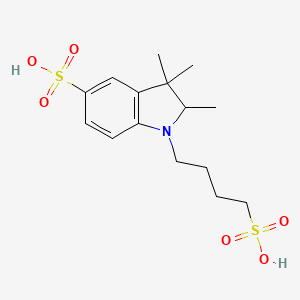
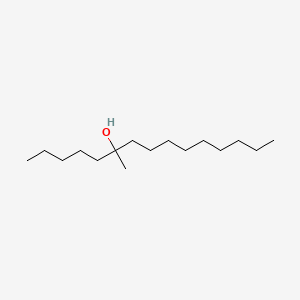
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
